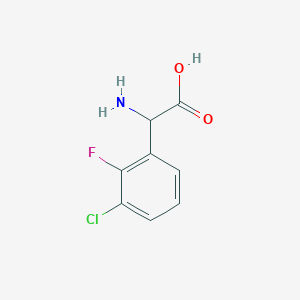

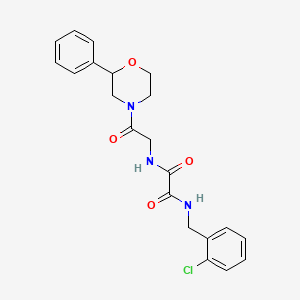

![molecular formula C22H17ClN2O4 B2682486 N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-4-乙氧基苯甲酰胺 CAS No. 921918-42-5](/img/structure/B2682486.png)

N-(8-氯-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine”, are as follows: Molecular Formula: C13H9ClN2O, Molar Mass: 244.68, Density: 1.327±0.06 g/cm3 (Predicted), Melting Point: 233-236°C, Boiling Point: 334.4±41.0 °C (Predicted), Flashing Point: 156°C, Vapor Pressure: 0.000128mmHg at 25°C, Refractive Index: 1.629 .科学研究应用

5-羟色胺受体拮抗剂

对 4-氨基-5-氯-2-乙氧基苯甲酰胺的研究导致了强效 5-羟色胺-3 (5-HT3) 受体拮抗剂的发现。构效关系研究表明,杂芳环的引入,特别是 1H-吲唑环,显著增加了活性。优化后的化合物显示出有效的 5-HT3 受体拮抗活性,可与已知药物如恩丹西酮和格拉尼色酮相媲美 (Harada 等人,1995)。

微管聚合抑制剂

二苯并[b,f]氧杂蒽骨架在药物化学中具有重要意义,其衍生物存在于多种药用植物中。开发了一种甲氧基二苯并[b,f]氧杂蒽的新合成方法,为新的取代二苯并[b,f]氧杂蒽提供了一条途径。这些化合物在微管上的秋水仙碱结合位点的对接模拟表明其作为微管聚合抑制剂的潜力 (Krawczyk 等人,2016)。

合成与药理学评价

已合成多种二苯并[b,f][1,4]氧杂蒽衍生物并评价了它们的药理特性。例如,苯基吡唑并二氮杂卓-7-酮,作为氨基吡唑酰胺骨架的构象刚性类似物,对黑色素瘤和造血细胞系表现出竞争性的抗增殖活性。一些化合物表现出有效的活性,并被确定为有效且选择性的 Raf 激酶抑制剂 (Kim 等人,2011)。

作用机制

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide on the Dopamine D2 receptor affects several biochemical pathways. These include the regulation of cyclic AMP (cAMP) levels, activation of potassium channels, and inhibition of calcium channels . The modulation of these pathways can lead to changes in neuronal excitability and neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide Like many other drugs targeting g-protein coupled receptors, it is expected to have specific absorption, distribution, metabolism, and excretion (adme) properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide ’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can lead to changes in neuronal activity and neurotransmission, potentially alleviating symptoms of disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Action Environment

The action, efficacy, and stability of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as the presence of other molecules that can interact with the compound or its target .

属性

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O4/c1-2-28-16-7-3-13(4-8-16)21(26)24-15-6-10-19-17(12-15)22(27)25-18-11-14(23)5-9-20(18)29-19/h3-12H,2H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOQGZVEKKKSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2682406.png)

![4-(3,4-dimethoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2682407.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2682419.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide](/img/structure/B2682422.png)